Boc-DL-asu-oh
Overview
Description
Boc-DL-asu-oh, also known as tert-butoxycarbonyl-DL-aspartic acid, is a chemical compound with the molecular formula C13H23NO6 and a molecular weight of 289.32 g/mol . It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Preparation Methods
Chemical Reactions Analysis
Boc-DL-asu-oh undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not commonly reported.
Reduction: Reduction reactions are less common for this compound.
Substitution: The tert-butoxycarbonyl group can be selectively removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection step is crucial in peptide synthesis to reveal the free amino group for further reactions.
Scientific Research Applications
Boc-DL-asu-oh is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The primary function of Boc-DL-asu-oh is to protect amino groups during chemical synthesis. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group . This selective protection and deprotection mechanism is essential for the stepwise synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Boc-DL-asu-oh is similar to other Boc-protected amino acids, such as Boc-L-phenylalanine and Boc-L-lysine . its unique structure, derived from DL-alpha-aminosuberic acid, provides distinct properties that make it suitable for specific synthetic applications. The Boc group is a widely used protecting group due to its stability and ease of removal under acidic conditions .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVLJRPOVUCTFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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